6-Keto-prostaglandin F1alpha

Description

Overview of 6-Keto-prostaglandin F1alpha as a Prostacyclin Metabolite

This compound (6-keto-PGF1α) is a key compound in biomedical research, primarily recognized as the stable, inactive hydrolysis product of prostacyclin (PGI2). ncats.iocaymanchem.com Prostacyclin is a potent but highly unstable vasodilator and inhibitor of platelet aggregation, with a short half-life of only 2-5 minutes at physiological pH. hmdb.camdpi.com This instability makes direct measurement of PGI2 in biological systems challenging. Consequently, researchers typically measure the levels of 6-keto-PGF1α as a reliable surrogate to assess prostacyclin production and activity in vivo. ncats.ioresearchgate.net

The conversion of PGI2 to 6-keto-PGF1α occurs non-enzymatically. caymanchem.com Following its formation, 6-keto-PGF1α undergoes further metabolism. Studies in humans have shown that after infusion of either prostacyclin or 6-keto-PGF1α, a major urinary metabolite is dinor-6-keto-prostaglandin F1alpha. researchgate.net The metabolic pathway also involves processes such as beta-oxidation, dehydrogenation at the C-15 position, and reduction of a double bond. nih.gov Although 6-keto-PGF1α itself is considered physiologically active, it is found in almost all mammalian tissues and serves as a crucial marker for the biosynthesis of its parent compound, prostacyclin. hmdb.canih.gov

Role in Eicosanoid Pathways and the Arachidonic Acid Cascade

6-Keto-prostaglandin F1α is an integral part of the eicosanoid signaling pathway, which originates from the metabolism of arachidonic acid. Eicosanoids are a large family of signaling molecules that include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, all of which are synthesized from the 20-carbon fatty acid, arachidonic acid. hmdb.caresearchgate.net These molecules are potent and act locally at their site of synthesis. hmdb.ca

The synthesis of prostaglandins, including the precursor to 6-keto-PGF1α, begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2 or phospholipase C. researchgate.net The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form the unstable endoperoxide prostaglandin (B15479496) G2 (PGG2), which is then converted to prostaglandin H2 (PGH2). mdpi.com PGH2 is a pivotal intermediate that can be further metabolized by various synthases into different prostaglandins. Specifically, prostacyclin synthase converts PGH2 into prostacyclin (PGI2). As mentioned, PGI2 is rapidly hydrolyzed to the more stable 6-keto-prostaglandin F1α. researchgate.net

The arachidonic acid cascade is a critical pathway in inflammatory processes and cellular signaling. For example, in studies involving macrophages, the presence of pathogens can trigger the mobilization of arachidonic acid and the subsequent synthesis of various eicosanoids, including 6-keto-prostaglandin F1α. nih.gov This highlights the role of the pathway in the immune response. The various products of the arachidonic acid cascade, including 6-keto-PGF1α, have diverse and sometimes opposing biological effects, contributing to the complex regulation of physiological and pathophysiological processes.

Historical Context of this compound Discovery and Early Research

The discovery of 6-keto-prostaglandin F1α is intrinsically linked to the discovery of its parent compound, prostacyclin. In 1976, a new pathway for arachidonic acid metabolism was identified, leading to a bicyclic prostanoid structure that was later named prostacyclin by John Vane's research group. nih.gov Shortly thereafter, in the same year, the isolation, structure, and biosynthesis of 6-ketoprostaglandin F1α were described in the rat stomach. caymanchem.com Further research confirmed the chemical structure of prostacyclin (then referred to as prostaglandin X) and its conversion to 6-keto-PGF1α. caymanchem.com

Early research focused on characterizing the synthesis and stereochemistry of both prostacyclin and 6-keto-PGF1α. acs.orgacs.org A significant body of early work also centered on developing methods for its measurement in biological fluids. Radioimmunoassays were developed and validated, which helped to establish the very low concentrations of 6-keto-PGF1α in human venous plasma, typically less than 50 pg/ml. nih.gov These early analytical studies were crucial for understanding the baseline levels and the dynamic changes in prostacyclin production in various physiological and pathological states. For instance, early investigations measured concentrations of 6-keto-PGF1α in amniotic fluid during late pregnancy and labor, suggesting a potential functional role for prostacyclin in human parturition. nih.gov Furthermore, it was identified as a potential early marker for acute rejection in experimental pancreas transplantation. nih.gov

Data Tables

Table 1: Key Molecules in the Prostacyclin Pathway

| Compound Name | Abbreviation | Role |

| This compound | 6-keto-PGF1α | Stable metabolite of Prostacyclin, used as a marker of its production. ncats.io |

| Prostacyclin | PGI2 | Potent vasodilator and inhibitor of platelet aggregation. hmdb.ca |

| Arachidonic Acid | AA | Precursor fatty acid for eicosanoid synthesis. researchgate.net |

| Prostaglandin H2 | PGH2 | Intermediate in the synthesis of prostaglandins and thromboxanes. mdpi.com |

| Dinor-6-keto-prostaglandin F1alpha | A major urinary metabolite of 6-keto-PGF1α. researchgate.net |

Table 2: Chronology of Key Research Findings

| Year | Finding |

| 1976 | Isolation, structure, and biosynthesis of 6-ketoprostaglandin F1α in the rat stomach described. caymanchem.com |

| 1976 | Chemical structure of prostacyclin (prostaglandin X) and its conversion to 6-keto-PGF1α reported. caymanchem.com |

| 1977 | Synthesis and stereochemistry of prostacyclin and 6-keto-PGF1α detailed. acs.org |

| 1979 | Measurement of 6-keto-PGF1α in amniotic fluid suggests a role for prostacyclin in human labor. nih.gov |

| 1982 | Development of a radioimmunoassay for 6-keto-PGF1α and confirmation of its low plasma concentration. nih.gov |

| 1994 | 6-keto-PGF1α identified as a potential early marker for acute rejection in experimental pancreas transplantation. nih.gov |

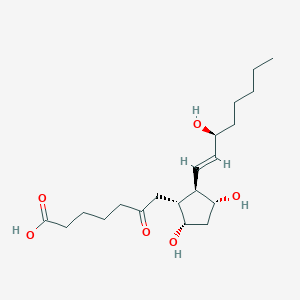

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-ZUNNJUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317937 | |

| Record name | 6-Keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Keto-prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58962-34-8 | |

| Record name | 6-Keto-PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Keto-prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of 6 Keto Prostaglandin F1alpha

Enzymatic Pathways Leading to 6-Keto-prostaglandin F1alpha Formation

The generation of this compound is intrinsically linked to the synthesis and degradation of prostacyclin (PGI2). It is not directly synthesized by an enzyme but is the result of the chemical breakdown of its highly unstable precursor, PGI2.

Prostacyclin Synthase Activity and PGI2 Production

Prostacyclin (PGI2) is synthesized from prostaglandin (B15479496) H2 (PGH2) through the action of the enzyme prostacyclin synthase (EC 5.3.99.4), also known as PTGIS or CYP8A1. wikipedia.orgwikipedia.org This enzyme is a member of the cytochrome P450 family of isomerases and is primarily located in the endoplasmic reticulum membrane of vascular endothelial and smooth muscle cells. wikipedia.orgahajournals.org Prostacyclin synthase catalyzes the isomerization of the endoperoxide PGH2 to form PGI2, a potent vasodilator and inhibitor of platelet aggregation. wikipedia.org

Research indicates that prostacyclin synthase is a constitutively expressed enzyme in human endothelial cells. nih.govresearchgate.net This means it is generally present at stable levels and not induced by inflammatory stimuli. nih.govresearchgate.net Studies have shown that while stimuli like interleukin-1 alpha can markedly increase PGI2 synthesis, this is due to the induction of prostaglandin H synthase (cyclooxygenase) activity, not an increase in prostacyclin synthase levels. nih.govresearchgate.net Therefore, the rate-limiting step in the conversion of arachidonic acid to PGI2 appears to be the availability of the PGH2 precursor, which is controlled by cyclooxygenase enzymes. nih.gov

Non-Enzymatic Hydrolysis of Prostacyclin to this compound

Prostacyclin (PGI2) is an exceptionally unstable molecule under physiological conditions, with a very short half-life of approximately 2-3 minutes at physiological pH and temperature. glowm.comcaymanchem.combertin-bioreagent.com It undergoes rapid, non-enzymatic hydrolysis to form its more stable, biologically inactive metabolite, this compound (6-keto-PGF1α). glowm.comresearchgate.netnih.govcaymanchem.com This spontaneous chemical transformation makes direct measurement of PGI2 in biological fluids challenging. ncats.io Consequently, 6-keto-PGF1α serves as a reliable and commonly used surrogate marker for quantifying PGI2 biosynthesis both in vitro and in vivo. caymanchem.comncats.ioglpbio.com

Role of Cyclooxygenase (COX-1 and COX-2) in Precursor Synthesis

The synthesis of all prostaglandins (B1171923), including the PGI2 precursor PGH2, begins with the release of arachidonic acid from membrane phospholipids (B1166683). ahajournals.org The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, then catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, PGH2. proteopedia.orgnih.gov

There are two primary isoforms of this enzyme:

COX-1: This isoform is constitutively expressed in most tissues and is considered to have a "housekeeping" role, producing prostaglandins that are involved in normal physiological functions like gastric cytoprotection and platelet aggregation. nih.govnih.govtg.org.aumdpi.com

COX-2: This isoform is typically undetectable in most normal tissues but is rapidly induced by inflammatory stimuli, mitogens, and cytokines. proteopedia.orgnih.govtg.org.au It is therefore primarily associated with the production of prostaglandins at sites of inflammation. nih.gov

Both COX-1 and COX-2 contribute to the pool of PGH2 available for conversion by prostacyclin synthase into PGI2. wikipedia.org While COX-2 is often linked to inflammatory processes, it is also constitutively expressed in some tissues like the central nervous system and kidneys. proteopedia.orgnih.gov The relative contribution of COX-1 and COX-2 to PGI2 production can vary depending on the tissue and physiological or pathological state. wikipedia.org

Metabolic Disposition and Further Catabolism of this compound

Once formed, 6-keto-PGF1α undergoes further enzymatic degradation into various metabolites that are ultimately excreted from the body.

Identification of Major Metabolites, e.g., 2,3-dinor-6-keto-PGF1alpha

The primary metabolic pathway for 6-keto-PGF1α involves beta-oxidation, a process that shortens the carboxylic acid side chain by two carbon atoms. nih.gov This leads to the formation of 2,3-dinor-6-keto-prostaglandin F1alpha , which has been identified as the major urinary metabolite of both PGI2 and 6-keto-PGF1α in humans. researchgate.netsapphirebioscience.comglpbio.comcaymanchem.comhmdb.ca

Studies involving the infusion of labeled prostanoids into human volunteers have elucidated the relative abundance of these metabolites. After infusion of labeled 6-keto-PGF1α, 2,3-dinor-6-keto-PGF1α accounted for approximately 23% of the recovered radioactivity in urine. sapphirebioscience.comcaymanchem.com Similarly, following PGI2 infusion, this dinor metabolite represented about 20.5% of the recovered radioactivity. researchgate.netcaymanchem.com

Other metabolic transformations include dehydrogenation at the C-15 hydroxyl group and reduction of the C-13,14 double bond, leading to metabolites such as 6,15-diketo-13,14-dihydro-PGF1α . nih.govresearchgate.net Further omega-oxidation can also occur. nih.gov

| Metabolite | % of Recovered Radioactivity (after PGI2 Infusion) | % of Recovered Radioactivity (after 6-keto-PGF1α Infusion) | Metabolic Process |

|---|---|---|---|

| 2,3-dinor-6-keto-PGF1α (identified as dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid) | 20.5% | 22.4% | Beta-oxidation |

| 6-keto-PGF1α | 14.2% | 6.8% | Hydrolysis product (of PGI2) |

| dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid | 19.7% | 7.0% | Beta-oxidation, Dehydrogenation, Omega-oxidation |

| dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid | 6.8% | 5.4% | Beta-oxidation, Dehydrogenation |

| 6,15-diketo,13,14-dihydro-PGF1α | Not specified | 5.7% | Dehydrogenation, Double-bond reduction |

Excretion Pathways and Half-Life in Biological Fluids

The metabolic products of PGI2 and 6-keto-PGF1α are primarily excreted in the urine. glowm.comresearchgate.netnih.gov While 6-keto-PGF1α itself can be measured in urine, it represents a minor excretory product. nih.gov For instance, after administering labeled PGI2 to healthy males, only about 6.6% to 14.2% of the radioactivity was recovered in the urine as unchanged 6-keto-PGF1α. caymanchem.comnih.gov The majority is excreted as further metabolized products like the dinor derivatives. researchgate.netnih.gov

The half-lives of these compounds in circulation are key to understanding their function and measurement:

Prostacyclin (PGI2): The biological half-life is extremely short, lasting only 2-3 minutes before its hydrolysis. caymanchem.combertin-bioreagent.com

6-keto-PGF1α: This stable hydrolysis product is then converted to its major metabolite, 2,3-dinor-6-keto PGF1α.

2,3-dinor-6-keto PGF1α: This major metabolite has a longer half-life of approximately 30 minutes. caymanchem.combertin-bioreagent.com

This rapid clearance from the bloodstream indicates that PGI2 functions as a local hormone (autacoid) rather than a circulating one. caymanchem.com The measurement of urinary metabolites, particularly 2,3-dinor-6-keto-PGF1α, provides a non-invasive and integrated assessment of systemic PGI2 production over time. glowm.com

Regulation of this compound Biosynthesis

The biosynthesis of this compound (6-keto-PGF1α), the stable and inactive hydration product of prostacyclin (PGI2), is intricately regulated by a variety of physiological, pathological, and pharmacological factors. researchgate.net Since 6-keto-PGF1α is formed by the rapid, non-enzymatic hydrolysis of the chemically unstable PGI2, its levels serve as a reliable surrogate marker for prostacyclin production. researchgate.netbohrium.com The regulation of 6-keto-PGF1α levels is therefore directly tied to the modulation of PGI2 synthesis, which is primarily governed by the activity of cyclooxygenase (COX) enzymes and prostacyclin synthase.

Factors Influencing Prostacyclin Production and Subsequent this compound Levels

A diverse range of endogenous factors and conditions can influence the rate of prostacyclin synthesis, thereby altering the concentration of its metabolite, 6-keto-PGF1α. These factors include lipids, hormones, and the specific cellular and tissue environment.

Research has shown that certain lipids, particularly nonesterified fatty acids (NEFAs), can stimulate the production of 6-keto-PGF1α. ahajournals.orgahajournals.org Specifically, cis-unsaturated fatty acids such as oleic acid and linoleic acid have been observed to increase 6-keto-PGF1α levels in vascular smooth muscle cells (VSMCs), an effect that was not seen with equimolar concentrations of stearic acid or elaidic acid. ahajournals.orgahajournals.org This stimulation appears to be mediated by an increase in intracellular calcium, which is thought to activate phospholipase A2, rather than through protein kinase C (PKC) or extracellular signal-regulated kinase (ERK) pathways. ahajournals.orgnih.gov In human dorsal hand veins, local infusion of a lipid emulsion (Intralipid) and heparin led to a significant 350% to 500% increase in local 6-keto-PGF1α concentrations. ahajournals.orgnih.gov

Hormonal agents also play a significant role in regulating prostacyclin synthesis. In cultured rat granulosa cells, both luteinizing hormone (LH) and its precursor, arachidonic acid, stimulated 6-keto-PGF1α synthesis approximately four-fold. nih.gov A potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist also significantly stimulated its production. nih.gov Similarly, angiotensin II has been shown to selectively stimulate the formation of 6-keto-PGF1α in isolated human glomeruli under basal conditions. core.ac.uk

The production of 6-keto-PGF1α is also subject to tissue-specific regulation. For instance, cytosol from rat kidneys was found to enhance its production in a dose-dependent manner, whereas cytosol from the liver and spleen inhibited its formation while promoting prostaglandin E2 production. nih.gov Furthermore, various physiological and pathological states affect its synthesis. Patients with essential hypertension have been found to have lower urinary excretion of 6-keto-PGF1α compared to normotensive individuals. tandfonline.com Similarly, patients with active duodenal ulcers showed about 50% lower synthesis of 6-keto-PGF1α in cultured gastric mucosa. nih.gov In contrast, a study on children found a striking positive association between the frequency of bruising and prostacyclin production, suggesting a role for vascular prostacyclin in this symptomatology. nih.gov Aging is another factor, with studies indicating that plasma 6-keto-PGF1α levels decrease with age in both normotensive and hypertensive males. bohrium.com

Table 1: Factors Influencing 6-Keto-prostaglandin F1α Production

| Factor Category | Specific Factor | Effect on Synthesis | Context / Cell Type | Key Finding |

|---|---|---|---|---|

| Lipids | Oleic acid, Linoleic acid | Stimulation | Vascular Smooth Muscle Cells (VSMCs) | Induce a 2.5-fold increase in 6-keto-PGF1α levels. ahajournals.org |

| Lipids | Stearic acid, Elaidic acid | No significant effect | Vascular Smooth Muscle Cells (VSMCs) | Did not change 6-keto-PGF1α levels compared to baseline. ahajournals.org |

| Hormones | Luteinizing Hormone (LH) | Stimulation | Rat Granulosa Cells | Caused an approximately 4-fold increase in synthesis over 5 hours. nih.gov |

| Hormones | Angiotensin II | Stimulation | Isolated Human Glomeruli | Produced an almost selective stimulation of 6-keto-PGF1α. core.ac.uk |

| Cellular Milieu | Intracellular Calcium (Ca2+) | Modulation | Heart, VSMCs | Increased intracellular Ca2+ is a likely stimulus for the rise in 6-keto-PGF1α. ahajournals.orgnih.gov |

| Tissue Factors | Rat Kidney Cytosol | Stimulation | Bovine Seminal Vesicle Microsomes | Enhanced 6-keto-PGF1α production in a dose-dependent manner. nih.gov |

| Pathophysiology | Essential Hypertension | Inhibition | Hypertensive Subjects | Patients showed lower urinary excretion of 6-keto-PGF1α than normotensive controls. tandfonline.com |

| Pathophysiology | Duodenal Ulcer | Inhibition | Human Gastric Mucosa | Synthesis was 50% lower in patients with active duodenal ulcers. nih.gov |

| Physiology | Aging | Inhibition | Normotensive & Hypertensive Males | Plasma levels decreased with age in both groups. bohrium.com |

Impact of Pharmacological Agents on this compound Synthesis

The synthesis of 6-keto-PGF1α is a key target for various pharmacological agents, most notably nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of all prostaglandins, including prostacyclin.

Classical NSAIDs like indomethacin, aspirin, naproxen, and piroxicam (B610120) are potent inhibitors of 6-keto-PGF1α synthesis. Indomethacin has been shown to reverse the lipid-induced increase in 6-keto-PGF1α and inhibit its production in various tissues, including human glomeruli and sheep ureter. ahajournals.orgcore.ac.uknih.gov In rats, orally effective anti-inflammatory doses of aspirin, naproxen, and piroxicam caused a statistically significant depletion of 6-keto-PGF1α in the gastric mucosa. nih.gov In contrast, the NSAID etodolac (B1671708) was found to be tissue-specific, inhibiting prostaglandin synthesis at inflammatory sites but not significantly affecting 6-keto-PGF1α levels in the gastric mucosa, thus sparing its cytoprotective role. nih.gov Other NSAIDs, such as diclofenac, also demonstrate inhibitory action, reducing 6-keto-PGF1α concentrations in isolated sheep ureters. nih.gov The analgesic acetaminophen (B1664979) has been shown to inhibit 6-keto-PGF1α synthesis in human umbilical vein endothelial cells, though it is a much less potent inhibitor in platelets. pnas.org

Conversely, some pharmacological agents can increase 6-keto-PGF1α levels. Angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension, have been shown to increase its production. Studies on hypertensive subjects demonstrated that captopril, enalapril, ramipril, and fosinopril (B1673572) all induced a significant increase in the urinary excretion of 6-keto-PGF1α. tandfonline.com This effect is thought to be mediated by the accumulation of bradykinin, which is normally degraded by ACE and is a known stimulator of prostacyclin synthesis. tandfonline.com Additionally, the H2-receptor antagonist ranitidine (B14927) was found to significantly increase both prostaglandin E2 and 6-keto-PGF1α synthesis in the gastric mucosa of patients with duodenal ulcers following a 4-week treatment period. nih.gov

Other drug classes can also modulate synthesis. Thromboxane (B8750289) synthase inhibitors, such as dazoxiben, and dual thromboxane synthase inhibitors/receptor blockers, like DT-TX 30, have been found to increase the production of 6-keto-PGF1α by leukocytes. epa.gov

Table 2: Impact of Pharmacological Agents on 6-Keto-prostaglandin F1α Synthesis

| Agent Class | Specific Agent | Effect on Synthesis | Context / Cell Type | Key Finding |

|---|---|---|---|---|

| NSAID | Indomethacin | Inhibition | Human Dorsal Hand Veins, Sheep Ureter | Reversed lipid-induced increases and inhibited rhythmic contraction-associated synthesis. ahajournals.orgnih.gov |

| NSAID | Aspirin, Naproxen, Piroxicam | Inhibition | Rat Gastric Mucosa | Caused statistically significant depletion of 6-keto-PGF1α. nih.gov |

| NSAID | Etodolac | No significant effect | Rat Gastric Mucosa | Spared gastric mucosal 6-keto-PGF1α levels at anti-inflammatory doses. nih.gov |

| NSAID | Diclofenac | Inhibition | Sheep Ureter | Reduced concentrations to low levels, stopping rhythmic contractions. nih.gov |

| Analgesic | Acetaminophen | Inhibition | Human Umbilical Vein Endothelial Cells | Inhibited synthesis with an IC50 of 4.3 µM (at 2 µM arachidonic acid). pnas.org |

| Steroidal Anti-inflammatory | Dexamethasone | Inhibition | Cultured Rat Liver Cells | Inhibited tumor promoter-stimulated 6-keto-PGF1α production. nih.gov |

| ACE Inhibitor | Captopril, Enalapril, Ramipril, Fosinopril | Stimulation | Hypertensive Subjects | Significantly increased urinary excretion of 6-keto-PGF1α. tandfonline.com |

| H2-Receptor Antagonist | Ranitidine | Stimulation | Human Gastric Mucosa (Duodenal Ulcer Patients) | Significantly increased synthesis after 4 weeks of therapy. nih.gov |

| Thromboxane Modulator | Dazoxiben, DT-TX 30 | Stimulation | Leukocytes | Increased leukocyte production of 6-keto-PGF1α. epa.gov |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 12-O-tetradecanoylphorbol-13-acetate (TPA) |

| This compound (6-keto-PGF1α) |

| Acetaminophen |

| Angiotensin II |

| Arachidonic acid |

| Aspirin (acetylsalicylic acid) |

| Bisindolylmaleimide |

| Bradykinin |

| Captopril |

| Cycloheximide |

| Dazoxiben |

| Dexamethasone |

| Diclofenac sodium |

| DT-TX 30 |

| Elaidic acid |

| Enalapril |

| Etodolac |

| Fosinopril |

| Indomethacin |

| Linoleic acid |

| Luteinizing hormone (LH) |

| Naproxen |

| Nifedipine |

| Oleic acid |

| PD 098,059 |

| Piroxicam |

| Prostaglandin E2 (PGE2) |

| Prostaglandin H2 (PGH2) |

| Prostacyclin (PGI2) |

| Ramipril |

| Ranitidine |

| Stearic acid |

| Teleocidin |

| Thromboxane A2 (TxA2) |

Physiological and Pathophysiological Roles of 6 Keto Prostaglandin F1alpha

6-Keto-prostaglandin F1alpha as a Biomarker of Prostacyclin Production

This compound (6-keto-PGF1α) is a stable, inactive metabolite of prostacyclin (PGI2). nih.gov Prostacyclin itself is a highly unstable compound in biological systems, with a short half-life of about 42 seconds, rapidly undergoing spontaneous hydrolysis to form 6-keto-PGF1α. youtube.comwikipedia.org Due to this instability, direct measurement of prostacyclin is challenging. Consequently, the levels of 6-keto-PGF1α in plasma and urine are commonly measured as a reliable surrogate to estimate and indicate the systemic production of prostacyclin. nih.govcaymanchem.comcaymanchem.com

Prostacyclin is a lipid molecule derived from arachidonic acid, primarily synthesized by the vascular endothelium. caymanchem.com Its production is a key indicator of endothelial health. Therefore, assaying for 6-keto-PGF1α provides a valuable window into the rate of prostacyclin synthesis, offering insights into various physiological and pathological processes. nih.gov This measurement has become the indicator of choice for researchers and clinicians to assess prostacyclin levels and their implications in health and disease. nih.gov

Involvement in Vascular Biology and Endothelial Function

As the stable metabolite of prostacyclin, 6-keto-PGF1α levels indirectly reflect the potent vasodilatory actions of its parent compound. nih.govdroracle.ai Prostacyclin is a powerful vasodilator, promoting the relaxation of vascular smooth muscle cells, which leads to the widening of blood vessels. youtube.com This action helps to regulate blood vessel tone and maintain healthy blood flow. droracle.ai The vasodilatory effect is achieved by increasing intracellular levels of cyclic AMP (cAMP) within the smooth muscle cells. youtube.com Therefore, the measurement of 6-keto-PGF1α serves as an indicator of the body's capacity to produce prostacyclin, a critical mediator of vasodilation. nih.govnih.gov

Prostacyclin is recognized as the most potent endogenous inhibitor of platelet aggregation. nih.govdroracle.ai It prevents platelets from clumping together to form blood clots. youtube.comwikipedia.org This anti-aggregation effect is crucial for maintaining blood fluidity and preventing thrombosis. nih.gov Prostacyclin exerts this effect by binding to receptors on platelets, which stimulates an increase in cyclic AMP (cAMP) levels, thereby inhibiting platelet activation. youtube.comnih.govdroracle.ai The balance between prostacyclin and pro-aggregatory factors like thromboxane (B8750289) A2 is vital for vascular homeostasis. nih.govdroracle.ai Since 6-keto-PGF1α is the direct, stable breakdown product of prostacyclin, its concentration in biological fluids is a key index of the body's anti-platelet aggregation potential. nih.gov

Endothelial dysfunction, a condition where the inner lining of blood vessels fails to perform its normal functions, is often characterized by impaired production of prostacyclin. Consequently, measuring 6-keto-PGF1α levels can provide insights into the health of the endothelium. nih.gov Lower-than-normal levels of 6-keto-PGF1α can indicate reduced prostacyclin synthesis, which is a hallmark of endothelial dysfunction. nih.gov This state compromises vascular homeostasis and is associated with various cardiovascular diseases, including atherosclerosis and hypertension. For instance, studies have shown that serum from diabetic patients, a condition often linked with microangiopathy, causes significantly lower prostacyclin production (measured as 6-keto-PGF1α) in cultured human endothelial cells compared to serum from non-diabetic controls. nih.gov

Role in Cardiovascular Health and Disease

The role of prostacyclin, and by extension its biomarker 6-keto-PGF1α, has been a subject of investigation in the pathophysiology of essential hypertension. nih.gov Research suggests that a reduction in circulating prostacyclin may contribute to the elevation and maintenance of high blood pressure. nih.gov

One study comparing 25 patients with essential hypertension to 25 age-matched normotensive individuals found significantly lower supine plasma levels of 6-keto-PGF1α in the hypertensive group. nih.gov The study also identified a significant negative correlation between the plasma levels of 6-keto-PGF1α and systolic, diastolic, and mean blood pressures. nih.gov

Another investigation looked at normotensive and hypertensive males, further stratifying them by family history of hypertension. nii.ac.jp The results indicated that males with a family history of hypertension, regardless of their own blood pressure status, had lower plasma levels of 6-keto-PGF1α. nii.ac.jp This suggests a potential genetic component leading to decreased prostacyclin production, which may be a contributing factor in the development of hypertension. nii.ac.jp However, it is noteworthy that some studies have found no significant difference in 6-keto-PGF1α levels between control subjects and hypertensive patients, indicating that the relationship may be complex and influenced by other factors. nih.gov

Table 1: Research Findings on Plasma this compound Levels in Hypertension

| Study Population | Condition | Mean Plasma 6-keto-PGF1α Level (pg/ml) | Key Finding |

|---|---|---|---|

| 25 Normotensive Subjects | Normotensive | 270 +/- 14 | Hypertensive patients had significantly lower levels. nih.gov |

| 25 Hypertensive Patients | Hypertensive | 203 +/- 14 | A significant negative correlation was found with blood pressure. nih.gov |

| 13 Normotensive Males | No Family History of Hypertension | 17.7 +/- 2.0 | Subjects with a family history had lower levels. nii.ac.jp |

| 18 Normotensive Males | Family History of Hypertension | 12.0 +/- 1.7 | Suggests a potential genetic link to decreased production. nii.ac.jp |

| 21 Hypertensive Males | No Family History of Hypertension | 20.5 +/- 1.5 | Hypertensive males with a family history had the lowest levels. nii.ac.jp |

Studies in Atherosclerosis

This compound (6-keto-PGF1α), the stable metabolite of prostacyclin (PGI2), plays a significant role in the pathophysiology of atherosclerosis. Research indicates that an imbalance between the vasodilatory and anti-platelet aggregator, prostacyclin, and the pro-aggregatory vasoconstrictor, thromboxane A2 (TXA2), is a key factor in the development of atherosclerotic lesions.

In studies of patients with arteriosclerosis obliterans, a severe form of atherosclerosis, a marked imbalance between the stable metabolites of TXA2 (Thromboxane B2, or TXB2) and prostacyclin (6-keto-PGF1α) has been observed. One study involving 40 patients with arteriosclerosis obliterans and 30 healthy controls found that the ratio of TXB2 to 6-keto-PGF1α was significantly elevated in patients, increasing from 1.2 in the control group to 6.0 in the patient group nih.gov. This shift indicates a dominance of pro-thrombotic and vasoconstrictive effects, which aligns with the thrombogenic theory of atherosclerosis nih.gov.

Furthermore, the plasma levels of TXB2 were found to be abnormally high in these patients, and this increase correlated with the clinical severity and the extent of vascular damage nih.gov. This evidence underscores the theory that prostaglandins (B1171923) are heavily involved in the progression of atherosclerosis nih.gov. Platelet aggregation, which is inhibited by prostacyclin, is known to be a vital factor in the pathogenesis of atherosclerosis.

Table 1: Ratio of TXB2 to 6-Keto-PGF1α in Arteriosclerosis Obliterans

| Patient Group | TXB2 / 6-Keto-PGF1α Ratio |

|---|---|

| Healthy Controls | 1.2 |

| Arteriosclerosis Obliterans Patients | 6.0 |

Relevance in Pulmonary Hypertension

The prostacyclin pathway is of significant relevance in the context of pulmonary hypertension (PAH). Prostacyclin is a potent pulmonary vasodilator and possesses anti-proliferative properties, making its stable metabolite, 6-keto-PGF1α, a key indicator of its endogenous production.

In research involving patients with congenital heart disease, it was observed that individuals with pulmonary hypertension who did not receive a preconditioning agent had lower plasma levels of 6-keto-PGF1α compared to those without pulmonary hypertension. This suggests a potential deficiency or imbalance in the prostacyclin pathway in this condition. The therapeutic relevance of this pathway is well-established, as synthetic prostanoids, which mimic the action of prostacyclin, are a cornerstone in the treatment of PAH mayoclinic.org. The use of these agents, such as intravenous epoprostenol (B1671539) and treprostinil, aims to restore the vasodilatory and anti-proliferative effects that are compromised in pulmonary hypertension mayoclinic.org.

Association with Myocardial Infarct Size

Following an acute myocardial infarction (AMI), significant changes occur in the plasma levels of 6-keto-PGF1α. Studies have demonstrated a generalized increase in both 6-keto-PGF1α and its counterpart, TXB2, after an infarction event.

One study found that plasma levels of 6-keto-PGF1α increased twofold compared to control values in patients with AMI nih.gov. In the same study, TXB2 levels showed a much more dramatic ninefold increase nih.gov. The levels of these prostaglandins were observed to rise progressively from day 1 to day 3, and further from day 3 to day 7 post-infarction nih.gov.

Interestingly, the balance between these two mediators appeared to correlate with the clinical presentation. In patients with an uncomplicated myocardial infarction, the levels of the protective 6-keto-PGF1α were typically higher than the pro-thrombotic TXB2 levels. However, in patients who experienced arrhythmias as a complication of their myocardial infarction, TXB2 levels predominated over 6-keto-PGF1α levels, suggesting a shift towards a more pro-thrombotic and vasoconstrictive state nih.gov.

Table 2: Change in Prostaglandin (B15479496) Levels After Acute Myocardial Infarction

| Compound | Increase Compared to Control | Observation in Uncomplicated MI | Observation in MI with Arrhythmias |

|---|---|---|---|

| This compound | 2x | Levels higher than TXB2 | Levels lower than TXB2 |

| Thromboxane B2 (TXB2) | 9x | Levels lower than 6-Keto-PGF1α | Levels dominate over 6-Keto-PGF1α |

Involvement in Renal Physiology and Pathology

Regulation of Renal Blood Flow

Prostacyclin, and by extension its metabolite 6-keto-PGF1α, is a key humoral factor in the regulation of renal blood flow. Prostaglandins, in general, act as renal vasodilators, helping to maintain adequate blood flow and filtration within the kidneys. This function is particularly crucial in counteracting the effects of vasoconstrictor stimuli. The vasodilatory action helps to preserve renal perfusion and the glomerular filtration rate (GFR).

Altered Levels in Renal Vascular Hypertension, Nephrotic Syndrome, and Chronic Renal Failure

Alterations in the levels of 6-keto-PGF1α are observed in various renal pathologies, indicating its involvement in the underlying disease processes.

Renal Vascular Hypertension: In patients with essential hypertension, plasma levels of 6-keto-PGF1α have been found to be significantly lower than in normotensive individuals. One study reported average supine plasma levels of 203 pg/ml in hypertensive patients compared to 270 pg/ml in age-matched controls nih.gov. A significant negative correlation exists between plasma 6-keto-PGF1α levels and both systolic and diastolic blood pressure, suggesting that a reduction in circulating prostacyclin may contribute to the maintenance of elevated blood pressure nih.gov. Similarly, in a study of 62 patients with various renal diseases, a statistically significant difference in 6-keto-PGF1α values was found between patients with and without renal hypertension nih.gov.

Nephrotic Syndrome: In contrast to other renal conditions, studies on patients with nephrotic syndrome have shown that the urinary excretion of 6-keto-PGF1α remains normal karger.com. This is despite highly increased urinary excretion of prostaglandin E (PGE) and TXB2 in the same patient group karger.com. This finding suggests that while other eicosanoids are dysregulated, the prostacyclin pathway may be less directly involved in the pathophysiology of nephrotic syndrome.

Table 3: 6-Keto-prostaglandin F1α Levels in Renal Conditions

| Condition | Finding | Source |

|---|---|---|

| Renal Vascular Hypertension | Significantly lower plasma levels compared to normotensive controls (203 pg/ml vs 270 pg/ml). | nih.gov |

| Nephrotic Syndrome | Normal urinary excretion. | karger.com |

| Chronic Renal Failure | Decreased levels correlate with decreased renal function; markedly decreased urinary excretion. | nih.govkarger.com |

Link to Acute Kidney Injury

The role of 6-keto-PGF1α in acute kidney injury (AKI) is complex, with varying levels reported depending on the underlying cause. In cases of functional renal failure, such as hepatorenal syndrome, the urinary excretion of 6-keto-PGF1α is typically normal or reduced nih.gov. For instance, a study of cirrhotic patients with functional renal failure recorded a mean urinary excretion of 5.3 ng/h, which was lower than the 9.2 ng/h seen in normal subjects and significantly lower than the 15.9 ng/h in cirrhotic patients without renal failure nih.gov. This suggests that in this context, a failure to produce adequate renal vasodilator prostaglandins may contribute to the decline in kidney function.

In contrast, animal models of acute tubular necrosis (ATN) induced by toxins have shown that changes in renal prostaglandins are related to the injury and subsequent proliferation of renal tubular epithelial cells. In a study on gentamicin-induced ATN in rats, treatment with epidermal growth factor (EGF) ameliorated the injury and was associated with a significant increase in renal 6-keto-PGF1α levels and a decrease in TXB2 nih.gov. This suggests a potentially protective or regenerative role for prostacyclin in the context of direct tubular injury nih.gov.

Implications in Urolithiasis Research

Recent research has identified this compound as a potential urinary biomarker in the study of urolithiasis, the formation of stones in the urinary tract. avma.org As the stable, inactive metabolite of prostacyclin (PGI2), its levels in urine can reflect the local production of PGI2 within the kidneys. Intrarenal prostaglandins are crucial for regulating renal blood flow. avma.orgresearchgate.net

In a study investigating urinary biomarkers to differentiate between calcium oxalate (B1200264) and struvite urolithiasis in dogs, 6-keto-prostaglandin F1α was one of the metabolites found to be significantly elevated in the calcium oxalate group. avma.org This finding is part of a broader observation that arachidonic acid metabolism, which leads to the production of various prostaglandins, is closely linked to stone formation. avma.org Altered levels of urinary prostaglandins have been noted in patients with various kidney-related conditions, including renal vascular hypertension and chronic renal failure. avma.orgresearchgate.net Furthermore, 6-keto-prostaglandin F1α is recognized as a biomarker of oxidative stress and is found to be significantly elevated in patients with acute kidney injury. avma.orgresearchgate.net The elevation of this and other prostaglandins may contribute to a positive feedback mechanism that promotes the occurrence and recurrence of calcium oxalate stones by influencing renal tubular function and inducing oxidative stress. avma.org

Table 1: Differential Metabolites in Urolithiasis

| Metabolite | Observation in Calcium Oxalate Group | Associated Metabolic Pathway |

|---|---|---|

| This compound | Significantly elevated | Arachidonic Acid Metabolism |

| Prostaglandin B2 | Significantly elevated | Arachidonic Acid Metabolism |

Role in Pulmonary System

This compound, as the primary metabolite of prostacyclin, plays a significant role in the physiology of the pulmonary system. Its presence is indicative of local prostacyclin production, which has important vasodilatory and protective functions in the lungs.

The lungs are a significant site of prostaglandin generation and release into the circulation. ahajournals.org Research has shown that the synthesis of prostacyclin, measured via its stable metabolite this compound, is stimulated by pulmonary vasoconstriction. ahajournals.org In isolated rat lungs, vasoconstriction induced by agents like angiotensin II led to an increased release of arachidonic acid metabolites, with chromatographic analysis confirming this compound as the major component. ahajournals.org Similarly, hypoxic vasoconstriction, but not hypoxia itself, was found to increase the levels of this compound in the lung effluent. ahajournals.org

Studies in canine lung lobes have also demonstrated that abrupt increases in blood flow, which raise pulmonary arterial pressure, are associated with a significant increase in the pulmonary venous concentration of this compound. physiology.org This suggests that the endothelial cells of the lungs release prostacyclin in response to the mechanical stress of increased perfusion pressure. physiology.org

The production of prostacyclin in the lungs serves a protective function by counteracting excessive vasoconstriction. ahajournals.org This is supported by findings where inhibitors of prostaglandin synthesis were shown to enhance hypoxic pulmonary vasoconstriction. ahajournals.org The vasodilator properties of prostacyclin help to modulate the pulmonary vascular response to various stimuli.

Further evidence for this protective role comes from studies on the effects of alkalosis on hypoxic pulmonary vasoconstriction. Both hypocapnic and sodium bicarbonate-induced alkalosis were found to blunt hypoxic vasoconstriction in isolated rat lungs, a phenomenon accompanied by a significant increase in the perfusate level of this compound. nih.gov The use of meclofenamate, a cyclooxygenase inhibitor, counteracted both the blunting of vasoconstriction and the rise in this compound levels, indicating that the protective effect of alkalosis is mediated, at least in part, by prostacyclin. nih.gov

Table 2: this compound Levels in Response to Pulmonary Stimuli

| Stimulus | Experimental Model | Change in this compound | Reference |

|---|---|---|---|

| Angiotensin II-induced vasoconstriction | Isolated rat lungs | Increased | ahajournals.org |

| Hypoxic vasoconstriction | Isolated rat lungs | Increased | ahajournals.org |

| Abrupt increase in blood flow | Canine isolated lung lobes | Increased (0.26 ± 0.11 ng/ml) | physiology.org |

| Sympathetic stimulation | Canine isolated lung lobes | Increased (0.24 ± 0.11 ng/ml) | physiology.org |

| NaHCO3-induced alkalosis | Isolated rat lungs | Increased | nih.gov |

Involvement in Inflammatory Processes

Prostaglandins, including the precursor to this compound, are key mediators in the inflammatory response. nih.gov Their biosynthesis is markedly increased in inflamed tissues, where they contribute to the cardinal signs of acute inflammation. nih.gov

Prostacyclin, the parent compound of this compound, is a potent vasodilator and an inhibitor of platelet aggregation and leukocyte adhesion. nih.govmdpi.com These actions are crucial in modulating local blood flow and cellular responses during inflammation. In the cardiovascular system, prostacyclin, produced mainly by vascular endothelial and smooth muscle cells, helps to maintain homeostasis. mdpi.com It acts locally before being rapidly hydrolyzed to the inactive this compound. nih.govmdpi.com

Studies have shown that raising levels of nonesterified fatty acids (NEFAs) can lead to the generation of cyclooxygenase products that enhance vascular reactivity. ahajournals.orgnih.gov Specifically, local infusion of lipids in human dorsal hand veins resulted in a significant, indomethacin-sensitive increase in local plasma concentrations of 6-keto-PGF1α, suggesting that NEFAs induce the production of prostacyclin. ahajournals.orgnih.gov This indicates a link between lipid metabolism, prostaglandin production, and vascular function in inflammatory contexts.

Elevated levels of this compound have been associated with specific inflammatory conditions. In a rat model of carrageenin-induced pleurisy, a marked increase in the levels of both PGE2 and 6-keto-PGF1alpha was observed in the inflammatory exudate. nih.gov The administration of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen-Na dose-dependently inhibited this increase, highlighting the role of prostacyclin production in this type of inflammatory response. nih.gov

In clinical research, significantly higher levels of this compound have been found in the peritoneal fluid of women with endometriosis, a chronic inflammatory condition. aaem.pl Furthermore, plasma concentrations of this compound were found to be significantly elevated in patients with septic shock, a life-threatening systemic inflammatory response. nih.gov A study on septic shock patients revealed a median plasma level of 229 pg/ml in non-survivors compared to 30 pg/ml in survivors, and less than 4 pg/ml in control patients, suggesting that a substantial increase in prostacyclin formation may play a role in the pathophysiology of human septic shock. nih.gov

Table 3: Inhibition of Prostaglandin Production by NSAIDs in Carrageenin-Induced Pleurisy

| Compound | ID50 for PGE2 Inhibition (mg/kg) | ID50 for 6-keto-PGF1alpha Inhibition (mg/kg) |

|---|---|---|

| Loxoprofen-Na | 0.07 | 0.10 |

| Indomethacin | 0.24 | 0.47 |

Reproductive and Fetal Physiology

Research in Ovulation Induction and Ovarian Hyperstimulation Syndrome

The involvement of this compound in ovulation and its potential connection to Ovarian Hyperstimulation Syndrome (OHSS) has been a subject of research, yielding complex findings. Prostacyclin (PGI2), the parent compound of this compound, is a potent vasodilator believed to be involved in increasing vascular permeability in the preovulatory follicle wall, a key process in OHSS.

One area of investigation has focused on urinary levels of this compound in women undergoing ovulation induction. A study found that women treated with clomiphene or human gonadotropins had significantly higher urinary concentrations of this compound compared to women who were ovulating spontaneously. This suggests that ovulation induction treatments are associated with an increased production of PGI2, which could originate from the ovaries or kidneys and may play a role in the development of OHSS.

However, other research examining the luteal phase, when OHSS typically manifests, did not find a corresponding increase in this compound production in women who developed OHSS compared to normal ovulatory women. In vitro studies on human granulosa luteal cells from stimulated IVF cycles showed that these cells secreted significant amounts of this compound, but only within the first 48 hours of culture. The addition of human chorionic gonadotropin (hCG) did not further increase this production. These findings led researchers to conclude that since this compound is not produced in significant amounts during the luteal phase, its parent compound PGI2 is unlikely to be a major factor in the etiology of OHSS.

| Patient Group | Sample Type | 6-keto-PGF1alpha Level (pmol/mmol creatinine) | Timing |

|---|---|---|---|

| Spontaneously Ovulating | Urine | 26.4 +/- 3.8 (pre-ovulation); 20.5 +/- 3.0 (post-ovulation) | Before and after ovulation |

| Clomiphene Treatment | Urine | 41.6 +/- 6.7 (pre-ovulation); 52.7 +/- 7.9 (post-ovulation) | Before and after ovulation |

| Gonadotropin Treatment | Urine | 49.0 +/- 5.8 (pre-ovulation); 48.1 +/- 6.8 (post-ovulation) | Before and after ovulation |

Amniotic Fluid Levels in Preeclampsia Research

Investigations into the amniotic fluid concentrations of this compound have provided insights into the local biochemical environment during pregnancies affected by preeclampsia. One study comparing amniotic fluid from 19 preeclamptic patients with samples from normotensive controls found no significant differences in the levels of this compound.

However, research focusing on the period of labor has revealed significant differences. In a study of 43 parturients whose labor was induced, the concentration of this compound in the amniotic fluid at the time of amniotomy was significantly lower in preeclamptic women (48.6 +/- 5.5 pg/ml) compared to healthy parturients (92.7 +/- 12.1 pg/ml). While the levels of this metabolite rose consistently throughout labor in both groups, the increase was diminished at every stage for the preeclamptic women. The maximal increase for the preeclamptic group (112.4 +/- 28.3 pg/ml) was significantly smaller than that observed in the healthy group (240.8 +/- 21.4 pg/ml). This suggests that a relative deficiency of prostacyclin in preeclamptic women may be exacerbated during labor.

| Patient Group | Measurement Time | Amniotic Fluid 6-keto-PGF1alpha Level (pg/ml) |

|---|---|---|

| Healthy Parturients | At Amniotomy | 92.7 +/- 12.1 |

| Preeclamptic Parturients | At Amniotomy | 48.6 +/- 5.5 |

| Healthy Parturients | Maximal Increase During Labor | 240.8 +/- 21.4 |

| Preeclamptic Parturients | Maximal Increase During Labor | 112.4 +/- 28.3 |

Other Physiological and Pathological Associations

Association with Septic Shock

Elevated plasma levels of this compound have been identified in patients experiencing septic shock, indicating a potential role for its parent compound, the vasodilator prostacyclin (PGI2), in the pathophysiology of this condition. A study measuring central venous plasma concentrations found significantly higher levels of this compound in patients with septic shock compared to control patients who were not septic or in shock, where levels were less than 4 pg/ml.

Furthermore, the levels appeared to correlate with patient outcomes. In eight patients who did not survive, the median plasma this compound level was 229 pg/ml, with a wide range from 31 to 21,998 pg/ml. In contrast, six survivors had a median level of 30 pg/ml, with a range of 22 to 194 pg/ml. This research demonstrates a clear association between human septic shock and elevated plasma this compound, suggesting that increased formation of PGI2 may be a contributing factor in the hemodynamic instability characteristic of septic shock.

| Patient Group | Median Plasma 6-keto-PGF1alpha Level (pg/ml) | Range (pg/ml) |

|---|---|---|

| Septic Shock (Non-survivors) | 229 | 31 to 21,998 |

| Septic Shock (Survivors) | 30 | 22 to 194 |

| Control (Not septic or in shock) | <4 | N/A |

Role in Ductus Arteriosus Patency and Development

This compound, as the stable metabolite of prostacyclin (PGI2), is integral to the understanding of the physiology of the ductus arteriosus. The ductus arteriosus is a vital blood vessel in the fetus that connects the pulmonary artery to the aorta, allowing blood to bypass the non-functional fetal lungs. The patency of this vessel during fetal life is actively maintained by vasodilatory factors, primarily prostaglandins.

Research on the lamb ductus arteriosus at term has shown that tissue homogenates can convert arachidonic acid into several prostaglandins, with this compound being the major compound formed, in amounts more than ten times greater than prostaglandins E2 and F2alpha. This highlights the significant capacity of the ductus arteriosus to produce PGI2.

Studies in dogs have further explored the distribution of PGI2 synthase, the enzyme that produces PGI2, and this compound itself within the vessel wall. In the normal ductus arteriosus, which undergoes closure after birth, PGI2 synthase levels were found to be higher in smooth muscle cells at sites of intimal thickening—a key feature of the closure process. The distribution of this compound mirrored this localization. This relationship between the vessel's morphology and the presence of PGI2 synthase suggests an important role for PGI2 in regulating ductal patency and potentially in the structural remodeling that leads to its closure. While PGI2 is a potent vasodilator that helps keep the ductus open in

Potential Involvement in Glaucoma Research

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Research into the molecular mechanisms underlying glaucoma has explored the role of various endogenous signaling molecules, including prostaglandins and their metabolites. This compound (6-keto-PGF1α), the stable hydrolysis product of prostacyclin (PGI2), has been a subject of investigation in this context due to the known effects of prostaglandins on aqueous humor dynamics and IOP regulation.

The potential involvement of 6-keto-PGF1α in glaucoma is primarily inferred from studies on the broader prostacyclin pathway and the effects of related compounds on the eye. Prostacyclin itself is a potent vasodilator and inhibitor of platelet aggregation, and its analogues have been explored for their ocular hypotensive effects. The rationale for investigating 6-keto-PGF1α and its precursors in glaucoma research stems from the established role of other prostaglandins, such as prostaglandin F2α analogues, as first-line treatments for lowering IOP. These medications are thought to increase the uveoscleral outflow of aqueous humor.

Direct measurement of 6-keto-PGF1α levels in the aqueous humor of glaucoma patients compared to control subjects is not extensively documented in publicly available research. However, studies on the broader lipidomic and oxylipin profiles of aqueous humor in primary open-angle glaucoma (POAG) have revealed significant alterations in various lipid mediators, suggesting a dysregulation of eicosanoid metabolism in the glaucomatous eye. While these studies have not specifically identified 6-keto-PGF1α as a key altered metabolite, they provide a basis for further investigation into the prostacyclin pathway.

Experimental studies have provided some insights into the direct effects of 6-keto-PGF1α on the eye. One study investigated the effects of topically and intravitreally administered prostaglandins on intraocular pressure in rabbits. The findings indicated that while high doses of other prostaglandins like 6-keto-PGE1 and PGI2 increased IOP, topical application of 6-keto-PGF1α at doses that elevated IOP did not lead to an increase in the protein content of the aqueous humor, a marker of inflammation. This suggests that 6-keto-PGF1α may have a different pharmacological profile compared to other related prostaglandins in the eye.

The table below summarizes key findings from a study investigating the effects of various prostaglandins, including this compound, on intraocular pressure and aqueous humor protein content.

| Compound | Administration Route | Effect on Intraocular Pressure (IOP) | Effect on Aqueous Humor Protein Content |

|---|---|---|---|

| This compound | Topical (High Dose) | Increased IOP | No significant increase |

| Prostaglandin E2 (PGE2) | Topical | Increased IOP | Increased |

| 6-Keto-prostaglandin E1 | Topical | Increased IOP | Increased |

| Prostacyclin (PGI2) | Intravitreal | Increased IOP | Increased |

Further research is warranted to elucidate the precise role of this compound in the pathophysiology of glaucoma. This includes direct comparative studies of its concentration in the aqueous humor and plasma of glaucoma patients and further investigation into its effects on aqueous humor outflow pathways and optic nerve health. Understanding the complete profile of prostaglandin metabolites in the glaucomatous eye could unveil new therapeutic targets for this vision-threatening disease.

Methodologies for 6 Keto Prostaglandin F1alpha Quantification in Research

Immunoassays

Immunoassays are widely used for the quantification of 6-keto-PGF1α due to their high sensitivity and amenability to high-throughput analysis. These methods utilize the specific binding between an antibody and the 6-keto-PGF1α antigen.

Radioimmunoassay (RIA) for Plasma and Urine Samples

Radioimmunoassay (RIA) is a classic immunoassay technique that has been applied to the measurement of 6-keto-PGF1α in both plasma and urine. This competitive assay involves a radiolabeled form of 6-keto-PGF1α competing with the unlabeled 6-keto-PGF1α present in a sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

One of the challenges with RIA is potential cross-reactivity of the antiserum with other prostaglandins (B1171923), such as those of the E and F series. To ensure absolute specificity, pre-purification steps involving solvent extraction and thin-layer chromatography may be necessary. nih.gov The validity of RIA methods for 6-keto-PGF1α has been confirmed through direct comparison with gas chromatography-mass spectrometry. nih.gov

Research utilizing RIA has revealed interesting physiological insights. For instance, studies on human urine have shown age-specific differences in the excretion of 6-keto-PGF1α. Basal excretion in adults and one-year-old children was found to be lower than that of PGE2 or PGF2 alpha. nih.gov However, significantly higher levels of 6-keto-PGF1α were observed in the urine of newborns during the first week of life, suggesting a potentially important role for prostacyclin in kidney function during early development. nih.gov

| RIA Characteristic | Description | Source |

| Principle | Competitive binding between radiolabeled and unlabeled 6-keto-PGF1α for a limited amount of antibody. | |

| Specificity Challenge | Antiserum can cross-react with other prostaglandins (PGE, PGF series). | nih.gov |

| Validation | Method validated by comparison with gas chromatography-mass spectrometry. | nih.gov |

| Key Finding | Newborns excrete significantly more urinary 6-keto-PGF1α than adults or one-year-old children. | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format for the quantification of 6-keto-PGF1α. The most prevalent format is the competitive ELISA, which is designed for the accurate measurement of 6-keto-PGF1α in a variety of biological fluids, including serum, plasma, urine, and tissue culture media. eaglebio.comabcam.com

The principle of the competitive ELISA for 6-keto-PGF1α involves competition between the 6-keto-PGF1α in the sample and a fixed amount of enzyme-conjugated 6-keto-PGF1α for a limited number of binding sites on a pre-coated antibody. eaglebio.com After an incubation period, unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample; a lower concentration of the target molecule in the sample results in more of the enzyme-conjugate binding and thus a stronger color signal. eaglebio.comabcam.com

Commercially available ELISA kits offer high sensitivity, with detection limits often in the low picogram per milliliter (pg/mL) range. abcam.comcaymanchem.com However, cross-reactivity with other related prostaglandins can be a factor, and the specificity of the assay should be considered when interpreting results. caymanchem.com For example, one commercially available kit reports significant cross-reactivity with 6-keto-Prostaglandin E1 (33.9%), Prostaglandin (B15479496) F1α (28%), and Prostaglandin F2α (11%). caymanchem.com

| ELISA Parameter | Typical Specification | Source |

| Assay Type | Competitive | abcam.com |

| Sample Types | Serum, Urine, Plasma, Cell culture supernatant, Tissue Culture Media | abcam.com |

| Sensitivity | As low as 1.4 pg/mL | abcam.com |

| Assay Range | e.g., 3.2 - 50,000 pg/mL | abcam.com |

| Cross-Reactivity Example | 6-keto Prostaglandin E1: 33.9%, Prostaglandin F1α: 28% | caymanchem.com |

Solid-Phase Immunoassay Techniques

Solid-phase immunoassays represent an advancement in immunoassay technology, offering convenience and reduced assay times. In these assays, one of the immunoreactants (either the antibody or antigen) is immobilized on a solid support, such as microplate wells or polystyrene tubes. nih.govnih.gov This immobilization facilitates the separation of bound and unbound reactants during the washing steps.

One described method utilizes microplates with immobilized antibodies for the measurement of 6-keto-PGF1α in biological media. nih.gov This format combines the convenience of the microplate with the sensitivity of a radiolabeled prostaglandin tracer in a competitive immunoassay. nih.gov This rapid solid-phase immunoassay can be completed in less than 2 hours, with a hands-on time of less than 30 minutes for 40 samples. nih.gov The sensitivity of this particular assay is approximately 20 pg per well at 50% displacement of the radiolabeled tracer. nih.gov The results from this method have shown a high correlation with those obtained from other solid-phase assays, such as those using magnetic particles. nih.gov

Another approach involves a solid-phase enzyme immunoassay where the antiserum is bound to a polystyrene tube. nih.gov In this competitive assay, enzyme-labeled and unlabeled 6-keto-PGF1α compete for the immobilized antibody. The amount of bound enzyme, determined by a fluorometric assay, is inversely related to the concentration of unlabeled 6-keto-PGF1α in the sample. nih.gov This method has a detection range of 30 fmol to 10 pmol. nih.gov

| Solid-Phase Immunoassay Feature | Microplate-Based RIA | Tube-Based EIA | Source |

| Solid Support | Microplate wells | Polystyrene tube | nih.govnih.gov |

| Tracer/Label | Radiolabeled prostaglandin | β-galactosidase enzyme | nih.govnih.gov |

| Assay Time | < 2 hours | Not specified | nih.gov |

| Sensitivity | ~20 pg per well | 30 fmol - 10 pmol | nih.govnih.gov |

| Correlation | High correlation (r=0.99) with magnetic particle-based assay | High correlation (r=0.994) with RIA after HPLC purification | nih.govnih.gov |

Chromatographic and Mass Spectrometric Approaches

To overcome the specificity limitations sometimes encountered with immunoassays, chromatographic and mass spectrometric methods are employed. These techniques offer a higher degree of analytical specificity and are considered reference methods for the quantification of 6-keto-PGF1α.

High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay

The combination of High-Performance Liquid Chromatography (HPLC) with RIA provides a powerful tool for the accurate quantification of 6-keto-PGF1α. In this two-step approach, HPLC is first used to separate 6-keto-PGF1α from other prostaglandins and interfering substances in the biological matrix. The fractions containing 6-keto-PGF1α are then collected and quantified using a highly sensitive RIA.

This coupling of techniques is particularly useful when dealing with complex biological samples where immunoassays alone may yield artificially high results due to interfering substances. nih.gov For instance, when crude extracts of human serum were analyzed by a solid-phase enzyme immunoassay, the apparent concentration of 6-keto-PGF1α was high. nih.gov However, after purification of the extract by HPLC, the subsequent immunoassay results showed a very good correlation (r = 0.994) with RIA, and the validity of the measurements was confirmed by gas chromatography-selected ion monitoring. nih.gov This highlights the importance of chromatographic separation for achieving accurate quantification with immunoassays in certain sample types.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules like 6-keto-PGF1α in biological matrices. This highly sensitive and specific method involves the separation of the analyte by HPLC followed by its detection and quantification by a tandem mass spectrometer.

Validated LC-MS/MS methods have been developed for the quantification of 6-keto-PGF1α in human plasma and urine. nih.govnih.gov Sample preparation typically involves a solid-phase extraction step to enrich the analyte and remove interfering components. nih.gov The use of a stable isotope-labeled internal standard, such as 6-keto-PGF1α-d4, is crucial for accurate quantification. nih.gov Detection is achieved using selected reaction monitoring (SRM), which provides a high degree of specificity. nih.gov

These methods have been rigorously validated for parameters such as precision, accuracy, stability, and linearity. nih.govnih.gov For instance, one validated method for human plasma demonstrated an inter-batch precision of better than 12.7% and an inter-batch accuracy between 97.3% and 100.8% over a concentration range of 50.0–5000 pg/mL. nih.gov Using such validated LC-MS/MS methods, the mean concentration of 6-keto-PGF1α in the plasma of healthy donors has been measured at 1.9 ± 0.8 pg/mL, while in urine, the mean concentration was found to be 92 ± 51 pg/mL. nih.gov

| LC-MS/MS Method Validation Parameter (Human Plasma) | Result | Source |

| Concentration Range | 50.0–5000 pg/mL | nih.gov |

| Inter-batch Precision | < 12.7% | nih.gov |

| Inter-batch Accuracy | 97.3% - 100.8% | nih.gov |

| Analyte Stability (Plasma) | Stable for 20h at room temp, 3 freeze-thaw cycles, 96 days at -25°C | nih.gov |

| Mean Concentration (Healthy Donors) | 1.9 ± 0.8 pg/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a robust and reliable method for the quantification of 6-keto-PGF1α and its metabolites, particularly in urine. This technique offers high chromatographic separation power and reproducible retention times. A key advantage of GC-MS is the generation of reproducible molecular fragmentation patterns, which is instrumental for metabolite identification. The electron ionization (EI) spectra produced are stable and compound-specific, allowing for confirmation of chemical identities by comparing the measured spectra with existing spectral libraries such as those from the National Institute of Standards and Technology (NIST).

For the analysis of prostaglandins like 6-keto-PGF1α, which are typically non-volatile, a derivatization step is necessary to increase their volatility and thermal stability. This often involves a two-step process of methoximation of carbonyl groups followed by silylation of polar functional groups.

A modified GC-MS assay for the measurement of 2,3-dinor-6-keto-PGF1α, a major urinary metabolite of 6-keto-PGF1α, has been developed to simplify and shorten sample preparation time. This is achieved by replacing multiple extraction steps with reversed-phase column extraction and modifying derivatization procedures. This refined method has demonstrated a precision of +/- 5% and an accuracy of 98%. The lower limit of detection in urine is approximately 15 pg/mg creatinine.

Two-Dimensional Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (2D-LC/MS/MS)

Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC/MS/MS) represents a cutting-edge approach for the analysis of prostaglandins in complex biological matrices like human plasma. This technique significantly enhances peak capacity and resolving power by employing two different chromatographic separation mechanisms. In a typical setup for prostaglandin analysis, an online 2D-LC/MS/MS system might utilize two reversed-phase analytical columns. While an acidic buffer may be used for both separation dimensions, different organic solvents, such as methanol (B129727) for the first dimension and acetonitrile (B52724) for the second, are employed to maximize the resolving power.

This methodology has been successfully developed and validated for the simultaneous determination of various prostaglandins. The high selectivity and sensitivity of 2D-LC/MS/MS are demonstrated by a significantly lower limit of quantitation. For instance, in the analysis of similar prostaglandins, a lower limit of quantitation of 0.5 pg/mL for prostaglandin E2 (PGE2) and 2.5 pg/mL for prostaglandin F2alpha (PGF2α) and its metabolite has been achieved. The linearity of the system has been demonstrated across calibration ranges of 0.5-50 pg/mL for PGE2 and 2.5-500 pg/mL for PGF2α and its metabolite, with acceptable precision and accuracy.

Sample Preparation Techniques for Biological Fluids

Effective sample preparation is a critical step to ensure the accuracy and reliability of 6-keto-PGF1α quantification. The primary goals are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.

For the analysis of 6-keto-PGF1α and its metabolites in human plasma using LC-MS/MS, a common and effective technique is solid-phase extraction (SPE) . This method often involves a combination of extraction steps to enrich the analytes and further clean up the sample. For instance, a solid-phase extraction step can be combined with a column switching approach for analyte enrichment.

In some GC-MS assays, sample preparation time has been significantly reduced by replacing numerous extraction steps with reversed-phase column extraction . This simplification, along with modified derivatization procedures, streamlines the workflow without compromising the quality of the results.

Another approach, particularly for urine and plasma samples, involves spiking the sample with an internal standard, such as 6-keto-PGF1α-d4, followed by purification using immuno-affinity chromatography . This highly specific method isolates the target analyte, leading to a cleaner sample for subsequent analysis by LC/MS/MS.

Analytical Validation and Performance Characteristics (Sensitivity, Specificity, Reproducibility)

The validation of any analytical method is paramount to ensure that the generated data is reliable and reproducible. This involves assessing several key performance characteristics, including sensitivity, specificity, and reproducibility.

Sensitivity is often defined by the lower limit of detection (LOD) and the lower limit of quantitation (LLOQ). For a GC-MS assay for a metabolite of 6-keto-PGF1α, the LOD in urine was found to be approximately 15 pg/mg creatinine. In an LC/MS/MS method for 6-keto-PGF1α in human urine and plasma, the mean concentration in plasma was determined to be 1.9 ± 0.8 pg/ml.